molecular formula C12H16BrNO B1446926 3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine CAS No. 1458653-19-4

3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine

Cat. No.: B1446926
CAS No.: 1458653-19-4
M. Wt: 270.17 g/mol
InChI Key: VZXOEVHZFRHIHD-UHFFFAOYSA-N
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Description

3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine is an organic compound with the molecular formula C12H16BrNO It is characterized by the presence of a bromine atom, two methyl groups, and an azetidine ring attached to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine typically involves the reaction of 4-bromo-3,5-dimethylphenol with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,5-dimethylphenol
  • 4-Bromo-3,5-dimethylbenzaldehyde
  • 3-(4-Bromo-3,5-dimethylphenyl)azetidine

Uniqueness

3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Biological Activity

3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the available research on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a 4-bromo-3,5-dimethylphenoxy group. This unique structure may contribute to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented:

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
This compoundSalmonella Typhi6.2512.5
-E. coli2550
-Bacillus subtilis12.525

These results suggest that the compound is particularly effective against multidrug-resistant strains, highlighting its potential as a therapeutic agent in infectious diseases .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer cells (MDA-MB-231 and MDA-MB-468). The IC50 values for these cell lines are reported as follows:

Cell LineIC50 (µM)
MDA-MB-2312.1
MDA-MB-4682.2

Despite its potency in cell-free assays targeting STAT3 DNA-binding activity, the cellular activity appears to be limited due to poor membrane permeability .

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes, notably alkaline phosphatase (ALP). The following findings were observed:

  • IC50 for ALP : 1.469 ± 0.02 µM

This indicates that this compound is a competitive inhibitor of ALP, suggesting potential applications in conditions where ALP activity is dysregulated .

The proposed mechanism of action involves the interaction of the compound with key enzymes and receptors within microbial and cancerous cells. By inhibiting specific enzymes related to metabolic pathways, the compound can effectively disrupt cellular functions leading to antimicrobial and anticancer effects.

Case Studies

Several case studies have documented the efficacy of azetidine derivatives similar to this compound:

  • Study on Antibacterial Activity : A study demonstrated that azetidine derivatives exhibited varying degrees of antibacterial activity against resistant strains of bacteria, reinforcing the potential of this class of compounds in antibiotic development .
  • Anticancer Research : Another investigation highlighted the effectiveness of azetidine-based compounds in inhibiting STAT3-mediated pathways in breast cancer models, suggesting a novel approach to targeting oncogenic signaling pathways .

Properties

IUPAC Name

3-[(4-bromo-3,5-dimethylphenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8-3-11(4-9(2)12(8)13)15-7-10-5-14-6-10/h3-4,10,14H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXOEVHZFRHIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

tert-Butyl 3-((4-bromo-3,5-dimethylphenoxy)methyl)azetidine-1-carboxylate (900 mg) and trifluoroacetic acid (0.3 mL) are dissolved in dichloromethane (40 mL). The reaction mixture is stirred at 0° C. for 6 hours, diluted with a saturated aqueous solution of NaHCO3, dried (MgSO4) and concentrated to give the title compound. Yield: 400 mg.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-(4-Bromo-3,5-dimethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (3.9 g, 6.32 mmol) is dissolved in 30 mL of dichloromethane and stirred at 0° C. Trifluoroacetic acid (1.45 g, 12.64 mmol) is added and the reaction mixture is stirred at 0° C. for 6 h. 15 mL of saturated aqueous NaHCO3 is added, the organic phase is separated, dried over sodium sulfate and concentrated under vacuum to give the title compound (Yield: 1.30 g).
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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